molecular formula C29H35NO2 B1196608 UK-78282 monohydrochloride

UK-78282 monohydrochloride

Cat. No.: B1196608
M. Wt: 429.6 g/mol
InChI Key: WRTXEGOLODUQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UK-78282 monohydrochloride is a chemical compound with the empirical formula C29H35NO2HCl and a molecular weight of 46605This compound is primarily used as a selective blocker of Kv1.3 and Kv1.4, which are members of the Shaker family of voltage-gated potassium channels .

Preparation Methods

The preparation of UK-78282 monohydrochloride involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of the piperidine ring and the attachment of the diphenylmethoxy and methoxyphenylpropyl groups. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

UK-78282 monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UK-78282 monohydrochloride has several scientific research applications, including:

    Chemistry: It is used as a tool for studying the function of Kv1.3 and Kv1.4 potassium channels.

    Biology: It is valuable for immune system studies, particularly in the suppression of T cell activation.

    Medicine: It has potential therapeutic benefits for immune-related disorders due to its selective blocking of Kv1.3 and Kv1.4 channels.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

UK-78282 monohydrochloride exerts its effects by blocking both Kv1.3 and Kv1.4 potassium channels. Kv1.3 is expressed in the brain and in effector memory T cells, while Kv1.4 is expressed in the brain. Both channels are involved in setting the membrane potential of neurons. Kv1.3 maintains the membrane potential for T memory cells and is up-regulated upon T cell activation, contributing to multiple immune processes and disorders .

Comparison with Similar Compounds

UK-78282 monohydrochloride is unique in its selective blocking of Kv1.3 and Kv1.4 potassium channels. Similar compounds include:

These similar compounds highlight the uniqueness of this compound in its specific blocking of Kv1.3 and Kv1.4 channels.

Properties

Molecular Formula

C29H35NO2

Molecular Weight

429.6 g/mol

IUPAC Name

4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine

InChI

InChI=1S/C29H35NO2/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-7,10-17,25,29H,8-9,18-23H2,1H3

InChI Key

WRTXEGOLODUQIE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4

Pictograms

Irritant; Environmental Hazard

Synonyms

4-(diphenylmethoxymethyl)-1-(3-(4-methoxyphenyl)propyl)piperidine
UK 78282

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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